Blasticidin S

Mammalian cell selection Antibiotic resistance marker IC50 comparison

Blasticidin S is a peptidyl nucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells through a unique mechanism-binding to the ribosomal P-site and stabilizing deformed tRNA to block peptide bond formation and translation termination. Unlike puromycin or G418, it cannot be substituted without altering selection efficiency. • Rapid selection: IC₅₀ of 7 μg/mL with effective concentration at 15 μg/mL enables stable mammalian cell line generation in under one week-significantly faster than G418-based protocols. • Multi-marker compatibility: No cross-resistance with puromycin, G418, hygromycin B, or zeocin; validated for dual (100 μg/mL BlaS + 5 μg/mL puromycin) and triple selection workflows. • BSD gene advantage: The BSD resistance gene (Aspergillus terreus) is essential for certain eukaryotes (e.g., Pyricularia oryzae) that cannot be transformed with bsr, making this the only viable selection system for such organisms.

Molecular Formula C17H26N8O5
Molecular Weight 422.4 g/mol
CAS No. 2079-00-7
Cat. No. B014875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlasticidin S
CAS2079-00-7
Synonymslasticidin S
blasticidin S, carbamodithioate, (S)-isomer
blasticidin S, dodecyl sulfate, (S)-isomer
blasticidin S, hydrochloride, (S)-isomer
blasticidin S, methyl sulfate, (S)-isomer
blasticidin S, monohydrochloride, (S)-isome
Molecular FormulaC17H26N8O5
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N
InChIInChI=1S/C17H26N8O5/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29)
InChIKeyCXNPLSGKWMLZPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid
SolubilityIn acetic acid >30 g/l (20 °C). Practically insoluble in acetone, benzene, carbon tetrachloride, chloroform, cyclohexane, dioxane, ethanol, diethyl ether, ethyl acetate, methanol, pyridine, xylene.
In water, >30 g/l @ 20 °C
Solubility in water, g/100ml at 20 °C: >3 (moderate)

Structure & Identifiers


Interactive Chemical Structure Model





Blasticidin S – Protein Synthesis Inhibitor and Selection Marker


Blasticidin S (BlaS) is a peptidyl nucleoside antibiotic produced by Streptomyces griseochromogenes . It is classified as a pyrimidine nucleoside antibiotic [1] and potently inhibits protein synthesis in both prokaryotic and eukaryotic cells through a unique mechanism of action [2]. Blasticidin S is widely used as a selection marker in molecular biology and genetic engineering applications .

Blasticidin S – Why In-Class Inhibitors Are Not Interchangeable


Blasticidin S (BlaS) exhibits a unique mechanism of action that distinguishes it from other protein synthesis inhibitors used as selection markers. Unlike puromycin, which causes premature chain termination [1], BlaS binds to the ribosomal P-site and stabilizes a deformed tRNA conformation, leading to inhibition of both peptide bond formation and translation termination [2]. This unique binding mode, combined with distinct resistance gene compatibility and cell-type specific activity profiles, means that blasticidin S cannot be simply substituted with other antibiotics like puromycin, G418, hygromycin B, or cycloheximide without significant changes to selection efficiency and experimental outcomes [3]. The quantitative evidence below demonstrates specific, measurable differences that justify compound-specific procurement decisions.

Blasticidin S – Comparative Evidence for Selection Marker Use


IC50 and Selection Concentration vs G418 and Hygromycin B

In a direct head-to-head comparison of selection drugs in mammalian cells, blasticidin S demonstrated an IC50 of 7 μg/mL, compared to 18 μg/mL for puromycin, 49 μg/mL for G418, and 120 μg/mL for hygromycin B [1]. The suggested selection concentration for blasticidin S was 15 μg/mL, achieving 92% growth inhibition, while G418 required 150 μg/mL to achieve 94% inhibition, and hygromycin B required 300 μg/mL to achieve 88% inhibition [1].

Mammalian cell selection Antibiotic resistance marker IC50 comparison

Transfection Efficiency: BSD vs bsr Resistance Genes

When used with the BSD resistance gene (from Aspergillus terreus), blasticidin S selection yields a transfection frequency comparable to the widely used neo marker and approximately 80-times greater than with the bsr resistance gene (from Bacillus cereus) in FM3A mouse mammary carcinoma cells [1]. The BSD gene is a 393 bp fragment encoding a blasticidin S deaminase, while the bsr gene is a 420 bp fragment .

Transfection efficiency Blasticidin S deaminase BSD vs bsr

Rapid Cell Killing and Faster Selection vs G418

Blasticidin S kills mammalian cells more rapidly than G418 . This rapid killing action, combined with the high potency of blasticidin S, allows for the establishment of stable mammalian cell lines in less than one week . In contrast, G418 selection typically requires longer periods due to slower cell death kinetics .

Selection kinetics Rapid cell death G418 comparison

Irreversible vs Reversible Protein Synthesis Inhibition

In vitro and in vivo studies with Candida albicans demonstrated that blasticidin S acts as a highly potent, irreversible inhibitor of fungal protein synthesis, blocking normal completion and release of peptides. In contrast, inhibition by cycloheximide was attained to a lesser extent and was almost completely reversed after washing free of the drug [1].

Irreversible inhibition Fungal protein synthesis Cycloheximide comparison

Blasticidin S – Optimal Application Scenarios


Rapid Stable Cell Line Generation in Mammalian Cells

Blasticidin S is the preferred choice when rapid establishment of stable mammalian cell lines is required. Its low IC50 (7 μg/mL) and effective selection concentration (15 μg/mL) enable robust selection with minimal reagent consumption . The rapid killing kinetics allow stable cell lines to be generated in less than one week, significantly faster than G418-based selection . Using the BSD resistance gene further enhances transfection efficiency by 80-fold compared to the bsr gene, maximizing the yield of positive clones [2].

Multiplexed Selection with Independent Resistance Markers

Blasticidin S is ideal for co-selection or sequential selection experiments requiring multiple independent markers. It can be used in combination with puromycin, G418, hygromycin B, and zeocin without cross-resistance . Direct experimental evidence demonstrates successful dual selection using 100 μg/mL blasticidin S and 5 μg/mL puromycin, or triple selection with the addition of 400 μg/mL hygromycin B, enabling complex genetic engineering strategies .

Selection in Organisms Requiring the BSD Gene

For certain eukaryotic species that cannot be transformed with the bsr resistance gene, the BSD gene (from Aspergillus terreus) is essential. For example, Pyricularia oryzae cannot be transformed to blasticidin S resistance using bsr, but successful transformation is achieved with BSD . This makes blasticidin S with BSD the only viable selection system for these organisms, a critical consideration for researchers working with non-model species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Blasticidin S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.